molecular formula C10H13Cl2NO B067199 (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL CAS No. 160707-16-4

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Cat. No.: B067199
CAS No.: 160707-16-4
M. Wt: 234.12 g/mol
InChI Key: LGIGCDLFWQIHLQ-MRVPVSSYSA-N
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Description

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is a chiral organic compound with significant potential in various scientific fields. Its structure consists of a butanol backbone with an amino group and a dichlorophenyl group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and (S)-2-amino-1-butanol.

    Reductive Amination: The key step involves the reductive amination of 3,4-dichlorobenzaldehyde with (S)-2-amino-1-butanol in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Utilizing automated systems for purification to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol).

Major Products

    Oxidation: 4-Amino-3-(3,4-dichlorophenyl)butan-1-one.

    Reduction: 4-Amino-3-(3,4-dichlorophenyl)butane.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, given its structural resemblance to certain neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL: The enantiomer of the compound, which may have different biological activity.

    4-Amino-3-(3,4-dichlorophenyl)butanoic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.

    3,4-Dichlorophenylalanine: An amino acid derivative with similar aromatic substitution.

Uniqueness

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer and other related compounds. Its combination of functional groups also allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3S)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGCDLFWQIHLQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237123
Record name (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160707-16-4
Record name (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160707-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, γ-(aminomethyl)-3,4-dichloro-, (γS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.682
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

150 ml of a saturated solution of hydrogen chloride in ether are added to a solution of 149 g of 4-(tetrahydropyran-2-yloxy)-2-(3,4-dichlorophenyl)-1-aminobutane in 700 ml of methanol. The mixture is stirred for 1/2 hour at room temperature and concentrated under vacuum and the residue is taken up in 500 ml of water and washed with ether. The aqueous phase is rendered alkaline with a solution of sodium hydroxide and extracted twice with methylene chloride. The organic phases are dried over MgSO4, filtered and concentrated under vacuum. The residue is taken up in 400 ml of isopropyl ether and the mixture is stirred for one hour at room temperature. The precipitate is filtered off and washed with ether.
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Synthesis routes and methods III

Procedure details

350 ml of a 1 molar solution of BH3 in THF are added to a solution of 244 g (1 mol) of (-)-3-cyano-3-(3,4-dichlorophenyl)propionic acid in 500 ml of THF, cooled to 0° C. When the evolution of hydrogen has ceased, 650 ml of the borane solution are added at 20° C., followed by 1000 ml at 40° C. When the reaction is complete, the excess borane is destroyed by the addition of methanol and the reaction mixture is concentrated to dryness. The concentrate is dissolved in 500 ml of water, acidified with hydrochloric acid and washed twice with 250 ml of toluene. The aqueous phase is rendered alkaline with sodium hydroxide and extracted with twice 400 ml of dichloromethane. The organic phase is washed with water, separated off by decantation, dried over magnesium sulfate and concentrated under vacuum to give 159 g (yield: 68%) of the expected product. Chiral purity by HPLC: 99%.
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68%

Synthesis routes and methods IV

Procedure details

To a mechanically stirred solution of 2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butylamine (550 g) in methanol (3300 mL) was added in one portion 6.0N hydrochloric acid (352 mL), resulting in a slight exotherm. After being stirred for 3 hours, the reaction mixture was evaporated, and the residue was diluted with water to 3 L volume. This solution was extracted with ether (2 times 500 mL), basified with sodium hydroxide pellets (100 g), and extracted with ethyl acetate (4 times 500 mL). The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride), dried, and evaporated to give the alcohol as an amber oil (367 g) that solidified under high vacuum; NMR: 7.39 (d, 1, J=8.2), 7.28 (d, 1, J=2.0), 7.04 (dd, 1, J=8.2, 2.0), 3.65 (m, 1), 3.50 (m, 1), 2.90 (m, 2), 2.71 (m, 1), 2.25 (m, 2), 1.86 (m, 2).
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Synthesis routes and methods V

Procedure details

To a 1M Et2O solution of LiAlH4 (200 mL, 200 mmol) at 0° C., slowly add the product of Step 2 (14.35 g, 49.1 mmol) dissolved in tetrahydrofuran (THF) (100 mL). Allow the reaction mixture to warm to room temperature and stir for 45 min. After recooling to 0° C., quench the excess LiAlH4 by the careful addition of aqueous saturated Na2SO4 (20 mL). Dry the solution with Na2SO4 and filter. Wash the lithium salts with Et2O (3×300 mL). Concentrate the combined filtrates to give 8.65 g of 4-amino-3-(3,4-dichlorophenyl)-butanol as a white solid (36.9 mmol, 75%).
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